A-Hepta

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A-Hepta is a hypothetical compound often referenced in theoretical chemistry and materials science It is characterized by the presence of seven atoms or groups of atoms, as suggested by the prefix “hepta-”

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Hepta typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions under controlled conditions. Common synthetic routes include:

Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.

Cyclization Reactions: These reactions are used to form ring structures, which are a key feature of this compound.

Functional Group Transformations: These reactions modify the functional groups present in the starting materials to achieve the desired structure of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. Key considerations include:

Reaction Temperature and Pressure: Optimizing these parameters to maximize yield and minimize by-products.

Catalysts: Using catalysts to increase the reaction rate and selectivity.

Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

A-Hepta can undergo various types of chemical reactions, including:

Oxidation: The addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: The replacement of one atom or group of atoms with another, which can occur via nucleophilic, electrophilic, or radical mechanisms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and various nucleophiles and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield heptanone, while reduction could produce heptanol.

Scientific Research Applications

Terahertz Metamaterial Absorbers

A significant application of A-Hepta is in the development of hepta-band terahertz metamaterial absorbers (MMAs). These devices utilize modified dual T-shaped resonators to achieve multiple absorption peaks across the terahertz spectrum, specifically at frequencies of 1.89, 4.15, 5.32, 5.84, 7.04, 8.02, and 8.13 THz. The MMA demonstrates a high quality factor (Q) value of 117 and a peak sensitivity of 4.72 THz/RIU for glucose detection, making it suitable for various biomedical sensing applications such as:

- Glucose Detection : The MMA's sensitivity allows for effective monitoring of glucose levels in solutions, which is crucial for diabetes management.

- Malaria Detection : The sensor can differentiate between healthy and infected red blood cells based on their refractive indices, achieving sensitivities of 2.5 and 2.7 THz/RIU for different stages of malaria infection .

Table 1: Performance Comparison of Hepta-Band MMAs

| Parameter | Proposed MMA | Previous Studies |

|---|---|---|

| Sensitivity (THz/RIU) | 4.72 | Up to 3.2 |

| Q-factor | 117 | Varies |

| Absorption Peaks | 7 | Varies |

| FOM (Figure of Merit) | Up to 44 | Varies |

Biochemical Sensing

The ability of this compound-based structures to function as biochemical sensors is particularly noteworthy. The MMA's design allows for the detection of biomolecules with high precision due to its sensitivity to changes in refractive index caused by the presence of substances like glucose and malaria-infected cells.

- Case Study : In a laboratory setting, the MMA was tested with water and glucose solutions, showing enhanced detection capabilities with a sensitivity increase from 2.1 THz/RIU in pure water to 4.7 THz/RIU in a glucose solution .

Iron Binding Peptides

Another application involves the purification and characterization of hepta-peptides derived from shrimp processing by-products. These peptides exhibit iron-binding activity, which is essential for various biological functions and could have implications in nutritional science and food technology.

- Research Findings : A study isolated a hepta-peptide that demonstrated significant iron binding capacity, suggesting potential uses in dietary supplements or functional foods aimed at improving iron absorption .

Table 2: Iron Binding Activity of Hepta-Peptides

| Peptide Source | Iron Binding Capacity (mg Fe/g peptide) |

|---|---|

| Shrimp By-products | High |

| Other Sources | Moderate to Low |

Wireless Communication Technologies

This compound has also found applications in wireless communication through the design of hepta-band antennas capable of operating across multiple frequency bands. These antennas are particularly useful for mobile devices that require connectivity across various networks.

- Design Features : The hepta-band antenna design allows for efficient signal reception and transmission while maintaining compact dimensions suitable for modern smartphones .

Table 3: Performance Metrics of Hepta-Band Antennas

| Parameter | Hepta-Band Antenna | Standard Antenna |

|---|---|---|

| Frequency Bands | 7 | Typically 2-3 |

| Size | Compact | Larger |

| Efficiency | High | Moderate |

Mechanism of Action

The mechanism by which A-Hepta exerts its effects involves interactions with specific molecular targets and pathways. For example:

Enzyme Inhibition: this compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: this compound could interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Gene Expression: this compound might influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

A-Hepta can be compared with other hepta-compounds, such as heptachlor and heptane. While these compounds share the “hepta-” prefix, they differ in their chemical structures and properties:

Heptachlor: A chlorinated hydrocarbon used as a pesticide, known for its environmental persistence and toxicity.

Heptane: A simple alkane with seven carbon atoms, commonly used as a non-polar solvent in laboratories.

This compound’s uniqueness lies in its specific structure and the resulting chemical and biological properties, which distinguish it from other hepta-compounds.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing A-Hepta, and how can researchers ensure reproducibility?

Methodological Answer:

- Synthesis Steps: Follow a stepwise reaction pathway (e.g., multi-step catalytic processes) with strict control of reaction conditions (temperature, pH, solvent purity). Document deviations in real-time using lab notebooks or digital logging tools.

- Characterization: Use NMR (¹H/¹³C), HPLC, and mass spectrometry to verify intermediate and final product purity. Cross-validate results with independent replicates .

- Reproducibility Checklist: Provide raw spectral data, solvent batch numbers, and calibration details in supplementary materials. Adhere to the "Experimental" section guidelines in journals like the Beilstein Journal of Organic Chemistry .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer:

- Controlled Variables: Test stability under UV exposure, humidity, and temperature gradients. Use accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic sampling.

- Analytical Tools: Monitor degradation via UV-Vis spectroscopy and LC-MS. Compare degradation profiles against known reference standards .

- Data Reporting: Tabulate degradation rates (e.g., half-life calculations) and include error margins from triplicate measurements .

Advanced Research Questions

Q. How can contradictions in this compound’s spectroscopic data across studies be systematically resolved?

Methodological Answer:

- Root-Cause Analysis:

- Compare solvent effects (polar vs. non-polar) on NMR chemical shifts.

- Validate instrument calibration using certified reference materials (e.g., NIST-traceable standards).

- Re-examine sample preparation protocols (e.g., drying time, degassing) for inconsistencies .

- Collaborative Verification: Share raw datasets via repositories (e.g., Zenodo) for peer reanalysis. Use platforms like ResearchGate to crowdsource methodological feedback .

Q. What computational modeling approaches are validated for predicting this compound’s reactivity in novel reaction environments?

Methodological Answer:

- Model Selection:

- Density Functional Theory (DFT) for thermodynamic stability predictions.

- Molecular Dynamics (MD) simulations to assess solvent interactions.

- Validation Steps:

Q. How can researchers address discrepancies in bioactivity data for this compound across cell-line assays?

Methodological Answer:

- Experimental Design Adjustments:

- Standardize cell culture conditions (e.g., passage number, serum batch).

- Include positive/negative controls (e.g., known inhibitors) in every assay plate.

- Statistical Reconciliation:

Q. Data Management and Reporting

Q. What frameworks are recommended for curating and sharing this compound’s raw experimental data?

Methodological Answer:

- FAIR Principles: Ensure data is Findable (DOIs), Accessible (CC-BY licenses), Interoperable (standardized file formats like .cif for crystallography), and Reusable (metadata templates).

- Repositories: Deposit in discipline-specific databases (e.g., PubChem for compound data, Protein Data Bank for structural data) .

Properties

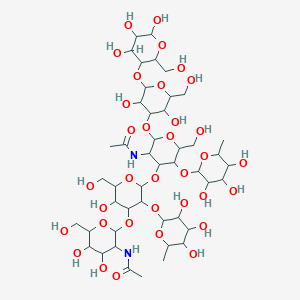

Molecular Formula |

C46H78N2O34 |

|---|---|

Molecular Weight |

1203.1 g/mol |

IUPAC Name |

N-[2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C46H78N2O34/c1-10-21(56)27(62)31(66)43(70-10)78-35-18(9-53)76-42(80-37-24(59)15(6-50)74-45(33(37)68)77-34-17(8-52)72-40(69)30(65)29(34)64)20(48-13(4)55)36(35)79-46-39(82-44-32(67)28(63)22(57)11(2)71-44)38(25(60)16(7-51)75-46)81-41-19(47-12(3)54)26(61)23(58)14(5-49)73-41/h10-11,14-46,49-53,56-69H,5-9H2,1-4H3,(H,47,54)(H,48,55) |

InChI Key |

QIGYQJIRYYXQCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)OC6C(C(OC(C6O)OC7C(OC(C(C7O)O)O)CO)CO)O)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.